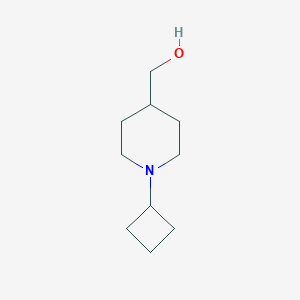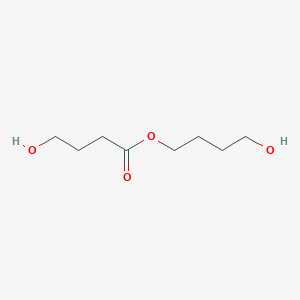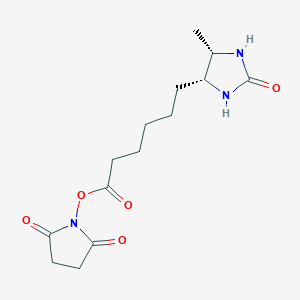
n-Decyl-1,1,2,2-d4 Alcohol
Overview
Description
n-Decyl-1,1,2,2-d4 Alcohol: is a deuterated form of decyl alcohol, where four hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Mechanism of Action
Target of Action
Alcohols generally target the central nervous system (CNS). They act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols are both GABA agonists and glutamate N-methyl-D-aspartate (NMDA) receptor antagonists. They also facilitate dopamine release from the nucleus accumbens .
Result of Action
The effects of alcohol can range from relief from anxiety and disinhibition to ataxia and general anesthesia, depending on its blood concentration .
Biochemical Analysis
Biochemical Properties
n-Decyl-1,1,2,2-d4 Alcohol plays a significant role in biochemical reactions, particularly those involving lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and these enzymes is crucial for understanding its metabolic pathways and its role in cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell membrane fluidity and permeability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into cell membranes can alter the activity of membrane-bound proteins and receptors, leading to changes in signal transduction and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can also result in alterations in cellular function, such as changes in membrane composition and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and cellular function. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruptions in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by alcohol dehydrogenase enzymes to produce aldehydes, which can then be further oxidized to carboxylic acids. This compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic transformations. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biochemical activity and its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Decanoic Acid or its Esters: This method involves the addition of hydrogen to decanoic acid or its esters under specific conditions to produce n-Decyl-1,1,2,2-d4 Alcohol.
Hydroformylation of Decene (OXO Process): This process involves the hydroformylation of decene, resulting in the formation of alcohols from alkenes.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of decanoic acid or its esters, as well as the hydroformylation of decene. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Decyl-1,1,2,2-d4 Alcohol can undergo oxidation reactions to form decanoic acid or its derivatives.
Reduction: This compound can be reduced to form various hydrocarbons.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Decanoic acid and its derivatives.
Reduction: Hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: n-Decyl-1,1,2,2-d4 Alcohol is used as a reference material in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, due to its deuterated nature .
Biology and Medicine: This compound is used in metabolic studies to trace the pathways of alcohol metabolism in biological systems. Its deuterated form allows for precise tracking and analysis .
Industry: this compound is employed in the production of surfactants and detergents. Its unique properties make it valuable in the formulation of various industrial products .
Comparison with Similar Compounds
n-Decyl Alcohol: The non-deuterated form of n-Decyl-1,1,2,2-d4 Alcohol.
n-Decyl-9,9,10,10,10-d5 Alcohol: Another deuterated form of decyl alcohol with different deuterium substitution patterns.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. Its isotopic properties allow for more precise and accurate analysis compared to non-deuterated or differently deuterated compounds .
Properties
IUPAC Name |
1,1,2,2-tetradeuteriodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)




![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)


![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)





